molecular formula C4H2ClN2NaO2S B12952830 Sodium 2-chloropyrimidine-5-sulfinate

Sodium 2-chloropyrimidine-5-sulfinate

Cat. No.: B12952830
M. Wt: 200.58 g/mol
InChI Key: YAIDCWIEDHBHIT-UHFFFAOYSA-M
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Description

Sodium 2-chloropyrimidine-5-sulfinate (CAS 1360443-21-5) is a heterocyclic organic compound featuring a pyrimidine backbone substituted with a chlorine atom at position 2 and a sulfinate group (-SO₂⁻Na⁺) at position 5. This sodium salt is characterized by its ionic nature, which enhances its solubility in polar solvents such as water. The compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where its reactive sulfinate moiety facilitates nucleophilic substitution or coupling reactions. Its structural features make it a versatile building block for synthesizing more complex molecules, particularly those requiring pyrimidine-based scaffolds .

Properties

Molecular Formula

C4H2ClN2NaO2S

Molecular Weight

200.58 g/mol

IUPAC Name

sodium;2-chloropyrimidine-5-sulfinate

InChI

InChI=1S/C4H3ClN2O2S.Na/c5-4-6-1-3(2-7-4)10(8)9;/h1-2H,(H,8,9);/q;+1/p-1

InChI Key

YAIDCWIEDHBHIT-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=NC(=N1)Cl)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-chloropyrimidine-5-sulfinate typically involves the sulfonation of 2-chloropyrimidine. One common method is the reaction of 2-chloropyrimidine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. This reaction yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often employs scalable methods that ensure high yield and purity. These methods may include continuous flow reactors and optimized reaction conditions to minimize by-products and enhance efficiency .

Mechanism of Action

The mechanism of action of sodium 2-chloropyrimidine-5-sulfinate involves its ability to act as a sulfonating agent. The sulfonate group can interact with various molecular targets, including enzymes and proteins, leading to modifications that alter their activity. This interaction is often mediated through the formation of covalent bonds with nucleophilic sites on the target molecules .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

CAS Number Compound Name Structural Differences Similarity Score Key Properties/Applications
1240390-28-6 2,4-Dichloropyrimidine-5-carboxylic acid amide Additional Cl at position 4; carboxylic acid amide (-CONH₂) replaces sulfinate (-SO₂⁻Na⁺) 0.76 Higher lipophilicity; potential kinase inhibitor synthesis
14394-70-8 2-Chloro-5-methylpyrimidin-4-amine Methyl (-CH₃) at position 5; amine (-NH₂) at position 4; lacks sulfinate 0.71 Intermediate for antiviral/antibacterial agents
858269-13-3 Methyl 4-amino-2-chloropyrimidine-5-carboxylate Methyl ester (-COOCH₃) and amine (-NH₂) at positions 5 and 4; sulfinate replaced 0.66 Prodrug candidate; ester hydrolysis potential
94741-69-2 4-Amino-2-chloro-5-pyrimidinecarbonitrile Nitrile (-CN) at position 5; amine (-NH₂) at position 4; lacks sulfinate 0.66 Cross-coupling reactions; agrochemical intermediates
1393547-54-0 4-Amino-2-chloropyrimidine-5-carbaldehyde Aldehyde (-CHO) at position 5; amine (-NH₂) at position 4; sulfinate replaced 0.80 Reactive aldehyde for Schiff base formation

Key Observations

Functional Group Influence on Reactivity and Solubility The sulfinate group (-SO₂⁻Na⁺) in this compound provides superior water solubility compared to analogs with non-ionic substituents (e.g., methyl, nitrile, or aldehyde groups). This property is critical for reactions requiring aqueous conditions . Compounds like 2,4-dichloropyrimidine-5-carboxylic acid amide (similarity score 0.76) exhibit reduced solubility due to the neutral carboxylic acid amide group but may offer enhanced membrane permeability in drug design .

Substituent Position and Electronic Effects The chlorine atom at position 2 is conserved across all analogs, suggesting its role in stabilizing the pyrimidine ring or directing electrophilic substitution. The aldehyde group in 4-amino-2-chloropyrimidine-5-carbaldehyde (similarity score 0.80) introduces electrophilic reactivity, contrasting with the nucleophilic sulfinate group in the parent compound .

Applications in Synthesis this compound’s sulfinate group enables it to act as a leaving group or participate in metal-catalyzed cross-couplings, whereas the nitrile group in 4-amino-2-chloro-5-pyrimidinecarbonitrile may facilitate cyanation reactions . The methyl ester in methyl 4-amino-2-chloropyrimidine-5-carboxylate (similarity score 0.66) could serve as a prodrug precursor, leveraging esterase-mediated hydrolysis .

Research Implications

The structural diversity among these analogs underscores the importance of substituent selection in tuning physicochemical properties and reactivity. This compound’s unique sulfinate group makes it indispensable in aqueous-phase syntheses, while its analogs offer tailored functionalities for specific applications, such as lipophilic drug penetration (e.g., 2,4-dichloropyrimidine-5-carboxylic acid amide) or electrophilic diversification (e.g., 4-amino-2-chloropyrimidine-5-carbaldehyde). Further studies on reaction kinetics and biological activity are warranted to fully exploit these differences .

Biological Activity

Sodium 2-chloropyrimidine-5-sulfinate is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the compound's biological activity, mechanisms of action, and its implications in various fields, including pharmacology and biochemistry.

This compound acts primarily as a sulfonating agent , where the sulfonate group interacts with various molecular targets, including enzymes and proteins. This interaction is often facilitated through the formation of covalent bonds with nucleophilic sites on target molecules, leading to significant modifications in their activity.

Key Reactions Involving this compound

  • Substitution Reactions : The chlorine atom in the pyrimidine ring can be substituted by various nucleophiles, resulting in a variety of derivatives.
  • Oxidation and Reduction : The sulfonate group is capable of participating in redox reactions, which can alter the oxidation state of sulfur.
  • Coupling Reactions : It can engage in coupling reactions with electrophiles, forming new carbon-sulfur bonds.

Biological Activity

The biological activity of this compound spans several areas:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. This compound exhibits significant antiproliferative effects on various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values indicative of effective growth inhibition in HeLa cells (cervical cancer) at concentrations lower than 10 μM .

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundHeLa<10DNA alkylation and cell cycle arrest
Related compound (5-(2-chloroethyl)-2,4-dichloropyrimidine)HeLa80.20Alkylating agent causing DNA damage

2. Anti-inflammatory Effects

Pyrimidine derivatives, including this compound, have demonstrated anti-inflammatory properties by inhibiting key enzymes such as iNOS and COX-2. Experimental results indicate that these compounds significantly decrease mRNA expressions for these enzymes compared to traditional anti-inflammatory drugs like indomethacin .

CompoundTarget EnzymeEffect on Expression
This compoundiNOSDecreased
This compoundCOX-2Decreased

Study on Anticancer Activity

In a controlled study assessing the antiproliferative effects of this compound, researchers found that at concentrations ranging from 4.24 to 8.77 μM, significant growth inhibition was observed in tumor cells. The study concluded that the mechanism involved DNA alkylation leading to G2/M phase arrest and subsequent apoptosis .

Study on Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of this compound revealed that it effectively reduced inflammation markers in vitro. The compound was shown to inhibit COX-2 enzyme activity significantly more than standard treatments .

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